![molecular formula C14H14N2O4S2 B2493364 3,5-dimethyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)isoxazole-4-sulfonamide CAS No. 2034340-62-8](/img/structure/B2493364.png)
3,5-dimethyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)isoxazole-4-sulfonamide
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Description
Synthesis Analysis
The synthesis of sulfonamide derivatives, including compounds similar to 3,5-dimethyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)isoxazole-4-sulfonamide, often involves multi-step reactions starting from basic heterocyclic compounds. A study by Filimonov et al. (2006) describes a convenient method for synthesizing novel 5‐substituted 3‐methylisoxazole‐4‐sulfonamides, showcasing the versatility of isoxazole derivatives in forming complex sulfonamide structures through reactions with aromatic and heteroaromatic aldehydes (Filimonov et al., 2006).
Molecular Structure Analysis
The analysis of the molecular structure of compounds like this compound involves detailed spectroscopic and crystallographic techniques. Studies often focus on the geometric configuration, bond lengths, angles, and the overall 3D structure of the molecule. For similar compounds, Chohan and Shad (2011) investigated sulfonamide-derived ligands and their transition metal complexes, providing insights into the molecular structure through X-ray diffraction methods (Chohan & Shad, 2011).
Chemical Reactions and Properties
The chemical reactivity of this compound is influenced by its functional groups and molecular structure. The presence of the sulfonamide group, in particular, offers diverse chemical behavior, allowing for various reactions including sulfonation, amidation, and complex formation with metals. Research by Sappani and Karthikeyan (2014) on similar sulfonamide compounds highlights their potential as corrosion inhibitors, demonstrating the chemical utility of sulfonamide derivatives (Sappani & Karthikeyan, 2014).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and stability, are crucial for understanding its behavior in different environments. These properties are determined by its molecular structure and can significantly influence its application in scientific research. For instance, Schnitzer and Foster (1946) explored the solubility and toxicity of similar sulfonamide compounds, providing valuable data for their practical use (Schnitzer & Foster, 1946).
Chemical Properties Analysis
The chemical properties of this compound, such as acidity/basicity, reactivity towards various reagents, and its behavior under different chemical conditions, are essential for its application in research. These properties are dictated by the nature of its constituent heterocycles and the sulfonamide group. Studies like those conducted by Yin et al. (2008) on the synthesis and reactivity of related heterocyclic compounds shed light on the versatile chemical properties of these molecules (Yin et al., 2008).
Future Directions
properties
IUPAC Name |
3,5-dimethyl-N-[(5-thiophen-3-ylfuran-2-yl)methyl]-1,2-oxazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S2/c1-9-14(10(2)20-16-9)22(17,18)15-7-12-3-4-13(19-12)11-5-6-21-8-11/h3-6,8,15H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFODCVYUOYVEEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCC2=CC=C(O2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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